Cas no 35665-38-4 (Fmoc-Gly-Gly-OH)

Fmoc-Gly-Gly-OH is a protected dipeptide derivative consisting of two glycine residues linked via an amide bond, with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the N-terminus. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its high purity, stability, and compatibility with standard coupling reagents. The Fmoc group allows for selective deprotection under mild basic conditions, minimizing side reactions. Its simple structure and lack of stereocenters make it a versatile building block for peptide elongation. The product is particularly valuable in research applications requiring controlled peptide chain assembly, ensuring efficient incorporation into target sequences. Storage under anhydrous conditions is recommended to maintain integrity.
Fmoc-Gly-Gly-OH structure
Fmoc-Gly-Gly-OH structure
Product Name:Fmoc-Gly-Gly-OH
CAS No:35665-38-4
MF:C19H18N2O5
MW:354.356625080109
MDL:MFCD00190880
CID:54472
PubChem ID:7019069
Update Time:2025-05-28

Fmoc-Gly-Gly-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-Gly-Gly-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-glycine
    • Fmoc-glycyl-glycine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine
    • 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid
    • N-9-Fluorenylmethoxycarbonylglycylglycine
    • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetamido)acetic acid
    • Fmoc-Gly-Gly
    • N-9-fluorenylmethoxycarbonyl-glycyl-glycine
    • N-Fmoc-glycylglycine
    • Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl-
    • Fmoc-glycylglycine
    • FBKUOPULLUJMOC-UHFFFAOYSA-N
    • STL466198
    • SY03
    • AM20040272
    • MFCD00190880
    • [({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetyl)amino]acetic acid
    • SY038296
    • C19H18N2O5
    • FT-0698310
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid
    • 35665-38-4
    • DS-14621
    • A851088
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-glycine;N-Fmoc-glycylglycine
    • SB74631
    • HY-W023121
    • F1234
    • EN300-650317
    • DTXSID10427067
    • SCHEMBL1667739
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycinyl-glycin (Fmoc-Gly-Gly-OH)
    • 2-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetamido)acetic acid
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycine
    • CS-0059138
    • AKOS012614531
    • PD171666
    • (2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETAMIDO)ACETIC ACID
    • BP-25471
    • AC-8986
    • Z1123720022
    • 2-(2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]acetamido)acetic acid
    • (2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamido)acetic acid
    • [2-(9H-Fluoren-9-ylmethoxycarbonylamino)-acetylamino]-acetic acid
    • N-Fluorenylmethoxycarbonylglycylglycine
    • DA-73462
    • 5MFS7RRJ9F
    • MDL: MFCD00190880
    • Inchi: 1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24)
    • InChI Key: FBKUOPULLUJMOC-UHFFFAOYSA-N
    • SMILES: O(C(NCC(NCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 354.12200
  • Monoisotopic Mass: 354.12157168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105
  • XLogP3: 2

Experimental Properties

  • Melting Point: 179.0 to 183.0 deg-C
  • Boiling Point: 684.1°C at 760 mmHg
  • PSA: 104.73000
  • LogP: 2.50770

Fmoc-Gly-Gly-OH Security Information

Fmoc-Gly-Gly-OH Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Fmoc-Gly-Gly-OH Production Method

Fmoc-Gly-Gly-OH Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:35665-38-4)Fmoc-Gly-Gly-OH
Order Number:sfd18191
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:35665-38-4)Fmoc-Gly-Gly-OH
Order Number:A851088
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:34
Price ($):152.0
Email:sales@amadischem.com

Fmoc-Gly-Gly-OH Related Literature

Additional information on Fmoc-Gly-Gly-OH

Recent Advances in Fmoc-Gly-Gly-OH (CAS: 35665-38-4) Research and Applications

Fmoc-Gly-Gly-OH (CAS: 35665-38-4) is a dipeptide derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) due to its Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Recent studies have highlighted its role in the development of novel therapeutic peptides, biomaterials, and drug delivery systems. This research brief consolidates the latest findings and applications of Fmoc-Gly-Gly-OH, providing insights into its chemical properties, synthetic utility, and emerging biomedical applications.

A 2023 study published in the Journal of Peptide Science demonstrated the efficiency of Fmoc-Gly-Gly-OH as a building block for the synthesis of complex peptide architectures. The research team utilized this dipeptide to construct hydrogels with tunable mechanical properties, which showed promise for tissue engineering applications. The study emphasized the compound's compatibility with standard SPPS protocols and its ability to facilitate the formation of stable beta-sheet structures in peptide-based materials.

In the field of drug delivery, researchers have recently explored Fmoc-Gly-Gly-OH as a component of self-assembling peptide nanoparticles. A 2024 publication in Biomaterials Science reported the development of pH-responsive carriers using this dipeptide, which demonstrated enhanced stability and controlled release of anticancer drugs in tumor microenvironments. The study attributed these properties to the compound's ability to form intermolecular hydrogen bonds while maintaining sufficient flexibility for responsive behavior.

Analytical chemistry advancements have also benefited from Fmoc-Gly-Gly-OH applications. Recent work published in Analytical Chemistry described a novel mass spectrometry tagging method using this compound, enabling more sensitive detection and quantification of low-abundance peptides in complex biological samples. The method leverages the Fmoc group's characteristic fragmentation pattern while maintaining the glycine dimer's small size for minimal interference with analyte properties.

From a synthetic chemistry perspective, ongoing research continues to optimize Fmoc-Gly-Gly-OH production processes. A 2023 patent application revealed an improved synthetic route with higher yields and reduced environmental impact, addressing growing demands for sustainable peptide synthesis. The new method reportedly reduces solvent usage by 40% while maintaining the product's high purity (>99%) as confirmed by HPLC and NMR analyses.

Looking forward, the versatility of Fmoc-Gly-Gly-OH positions it as a key player in several emerging areas of chemical biology. Current research directions include its incorporation into peptide-drug conjugates for targeted therapies, development of bioelectronic materials, and creation of enzyme-responsive smart materials. The compound's dual functionality (Fmoc protection and peptide backbone) continues to inspire innovative applications across the chemical and biomedical sciences.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:35665-38-4)Fmoc-Gly-Gly-OH
sfd18191
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:35665-38-4)Fmoc-Gly-Gly-OH
A851088
Purity:99%
Quantity:500g
Price ($):152.0
Email